![molecular formula C22H23F3N6O B2636455 1-(6-(3,5-二甲基-1H-吡唑-1-基)嘧啶-4-基)-N-(3-(三氟甲基)苯基)哌啶-3-甲酰胺 CAS No. 1334375-87-9](/img/structure/B2636455.png)
1-(6-(3,5-二甲基-1H-吡唑-1-基)嘧啶-4-基)-N-(3-(三氟甲基)苯基)哌啶-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H23F3N6O and its molecular weight is 444.462. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
新型异恶唑啉和异恶唑的合成:
- 一项研究探索了从与该化合物相似的衍生物中合成新型异恶唑啉和异恶唑,展示了创建具有潜在生物活性的多种杂环化合物的可能性 (Rahmouni 等人,2014).
抗癌和抗 5-脂氧合酶剂:
- 对与该化合物密切相关的吡唑并嘧啶衍生物的研究表明,它们具有作为抗癌和抗 5-脂氧合酶剂的潜力。这表明在开发治疗剂方面具有可能的应用 (Rahmouni 等人,2016).
尿路选择性 α1-肾上腺素能受体拮抗剂:
- 结构相似的新的芳基哌嗪被鉴定为 α1-肾上腺素能受体亚型选择性拮抗剂。这一发现与影响人下尿路的疾病的治疗开发相关 (Elworthy 等人,1997).
细胞毒性杂环化合物:
- 一项针对与该化合物相关的新型二芳基取代的吡啶、嘧啶、吡唑和异恶唑衍生物的研究显示出对某些细胞系有希望的生长抑制效应,表明在癌症研究中具有潜在应用 (Mansour 等人,2020).
杂环合成:
- 关于合成新的 N-环烷烃、吗啉、哌嗪、吡唑、嘧啶和其他结合类似(硫代)嘧啶部分的衍生物的研究突出了这些化合物在合成各种杂环化合物方面的多功能性 (Ho 和 Suen,2013).
属性
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N6O/c1-14-9-15(2)31(29-14)20-11-19(26-13-27-20)30-8-4-5-16(12-30)21(32)28-18-7-3-6-17(10-18)22(23,24)25/h3,6-7,9-11,13,16H,4-5,8,12H2,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXJWFYWINBERI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCCC(C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-3-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。